molecular formula C9H9BrN2 B8612934 3-Bromo-5-(dimethylamino)benzonitrile

3-Bromo-5-(dimethylamino)benzonitrile

Cat. No.: B8612934
M. Wt: 225.08 g/mol
InChI Key: ROHFOCREKFUCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(dimethylamino)benzonitrile is a sophisticated multifunctional aromatic compound of high interest in advanced organic synthesis and drug discovery. Its structure integrates three distinct functional groups—a bromo substituent, a strong electron-donating dimethylamino group, and an electron-withdrawing nitrile—on a benzene ring, creating a unique electronic "push-pull" system . This configuration makes it a valuable building block for constructing complex molecules via metal-catalyzed cross-coupling reactions, where the bromine atom serves as a handle for Suzuki, Heck, and other transformations . The nitrile group is a key pharmacophore found in numerous FDA-approved drugs, where it can enhance binding affinity to biological targets by acting as a hydrogen bond acceptor, often mimicking carbonyl groups or other heteroaromatic systems . In materials science, this polarized structure is promising for developing organic electronic materials, such as thermally activated delayed fluorescence (TADF) emitters for OLEDs, due to its tunable photophysical properties . As a trifunctional intermediate, it allows for sequential, site-selective modifications, positioning it as a critical scaffold for medicinal chemists and material scientists. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-5-(dimethylamino)benzonitrile

InChI

InChI=1S/C9H9BrN2/c1-12(2)9-4-7(6-11)3-8(10)5-9/h3-5H,1-2H3

InChI Key

ROHFOCREKFUCMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C#N)Br

Origin of Product

United States

Foundational & Exploratory

Solubility Profiling & Solvent Selection Strategy: 3-Bromo-5-(dimethylamino)benzonitrile

[1][2][3]

Executive Summary

3-Bromo-5-(dimethylamino)benzonitrile (CAS: 898289-66-8) is a tris-substituted benzene derivative serving as a critical scaffold in the synthesis of kinase inhibitors, OLED materials, and agrochemicals.[1][2][3] Its utility stems from the orthogonal reactivity of its functional groups: the nitrile (dipolar, acceptor), the dimethylamino (electron-donating, basic), and the bromide (electrophilic cross-coupling handle).[2][3]

This guide provides a technical framework for handling this compound in solution. Because specific quantitative solubility data is often proprietary or batch-dependent, this document establishes a predictive solubility matrix and a self-validating protocol for empirical determination, ensuring reproducibility in drug development workflows.

Part 1: Physicochemical Analysis & Solubility Prediction[2][3]

To optimize solvent selection, we must first deconstruct the molecule’s interaction potential.[2] The solubility of 3-Bromo-5-(dimethylamino)benzonitrile is governed by three competing vectors:

  • The Nitrile Effect (-CN): A strong dipole moment (~4.0 D) increases affinity for polar aprotic solvents (DMSO, DMF, Acetonitrile).[3] It acts as a weak hydrogen bond acceptor.

  • The Dimethylamino Effect (-NMe₂): This group adds lipophilicity compared to a primary amine but retains basicity (approximate conjugate acid pKa ~5.0–6.0).[3] It facilitates solubility in chlorinated solvents and esters but limits solubility in acidic aqueous media due to salt formation.

  • The Aryl Bromide (-Br): Enhances lipophilicity and London dispersion forces, promoting solubility in non-polar aromatics (Toluene) and ethers (THF).[3]

Predicted Solubility Matrix

Based on Structure-Property Relationships (SPR) of analogous aminobenzonitriles (e.g., 4-aminobenzonitrile), the following solubility profile is projected for the solid compound at 25°C.

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Utility
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Reaction Media: Ideal for SNAr and Pd-catalyzed couplings (Suzuki, Buchwald).[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Workup/Extraction: Excellent for dissolving the compound during aqueous workups.[3]
Esters/Ethers Ethyl Acetate (EtOAc), THF, 1,4-DioxaneModerate-High Standard Solvent: Good balance for reactions and silica chromatography loading.[1][2][3]
Alcohols Methanol, Ethanol, IPAModerate (Temp.[3] Dependent)Recrystallization: Moderate solubility at RT; high solubility at reflux makes these ideal for crystallization.[3]
Aromatics Toluene, XyleneModerate Reaction Media: Useful for high-temp couplings; often requires heating to fully dissolve.[2][3]
Alkanes Hexanes, Heptane, PentaneLow/Insoluble (<1 mg/mL)Anti-Solvent: Used to precipitate the product or wash away non-polar impurities.[3]
Aqueous Water (Neutral pH)Insoluble Wash Media: Product remains in organic phase during extraction.[3]

Part 2: Experimental Determination Protocol (SOP)

Directive: Do not rely solely on predictions. Use this self-validating Gravimetric Protocol to determine exact solubility for your specific batch purity.

Workflow Diagram: Gravimetric Solubility Analysis

The following diagram outlines the logical flow for determining saturation points.

Solubility_ProtocolStartStart: Weigh Solid(Excess)Solvent_AddAdd Solvent(Fixed Vol: 1 mL)Start->Solvent_AddEquilibrateEquilibrate(Shake 24h @ 25°C)Solvent_Add->EquilibrateFilterSyringe Filter(0.45 µm PTFE)Equilibrate->FilterEvaporateEvaporate Solvent(Vac/N2 Stream)Filter->EvaporateWeighWeigh Residue(Gravimetric Calc)Evaporate->Weigh

Step-by-Step Methodology
  • Preparation: Weigh approximately 100 mg of 3-Bromo-5-(dimethylamino)benzonitrile into a 4 mL glass vial (Vial A).

  • Solvation: Add exactly 1.0 mL of the target solvent (e.g., Toluene).[3]

  • Saturation: Cap the vial and vortex vigorously. Place on an orbital shaker at 25°C for 24 hours. Visual Check: If the solid dissolves completely, the solution is NOT saturated. Add another 50 mg and repeat.[2][3][4]

  • Filtration: Using a glass syringe, withdraw the supernatant and pass it through a 0.45 µm PTFE syringe filter into a pre-weighed vial (Vial B).

    • Note: PTFE is required as it is resistant to aggressive organics like DCM and DMSO.[2][3]

  • Quantification:

    • Method A (Volatile Solvents): Evaporate the solvent in Vial B using a nitrogen stream or vacuum centrifuge.[3] Weigh the dry residue.

    • Method B (Non-Volatiles e.g., DMSO): Dilute an aliquot of the filtrate and analyze via HPLC against a calibration curve.[3]

Part 3: Application in Synthesis & Purification[2][3][5]

The solubility profile dictates the strategy for chemical modification and purification.

Reaction Solvent Selection Strategy

For Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the solvent must dissolve the substrate but also accommodate the catalyst system.[1][2][3]

  • Recommended System: 1,4-Dioxane/Water (4:1) or Toluene/Water .[2][3]

    • Reasoning: The substrate dissolves well in Dioxane or Toluene. The addition of water (biphasic) is necessary to dissolve the inorganic base (K₂CO₃ or Cs₂CO₃).[3]

  • Alternative: Anhydrous DMF .[3]

    • Reasoning: High solubility allows for concentrated reactions (0.5 M), accelerating kinetics for difficult couplings involving the electron-rich aryl bromide.[2][3]

Recrystallization (Purification)

Recrystallization is the superior method for purifying this intermediate, leveraging the temperature-dependent solubility in alcohols or binary systems.[2][3]

Logic Diagram: Solvent Selection for Purification

Recrystallization_LogicStartCrude MaterialSolubility_TestTest Solubility @ RTStart->Solubility_TestSolubleSoluble @ RTSolubility_Test->SolubleHighInsolubleInsoluble @ RTSolubility_Test->InsolubleLowAction_BinaryUse Binary System(Solvent + Anti-solvent)Soluble->Action_BinaryToo SolubleHeatHeat to RefluxInsoluble->HeatDissolves_HotDissolves Hot?Heat->Dissolves_HotYes_HotYesDissolves_Hot->Yes_HotNo_HotNoDissolves_Hot->No_HotAction_SingleIdeal Single Solvent(Cool to Crystallize)Yes_Hot->Action_SingleNo_Hot->Action_BinaryTry stronger solvent

Recommended Recrystallization Systems:
  • Ethanol (Single Solvent):

    • Heat to reflux (78°C).[3] If the solid dissolves, cool slowly to 0°C.

    • Mechanism:[2][3] The amino and nitrile groups form weak H-bonds with hot ethanol, which break upon cooling.[1][2][3]

  • Ethyl Acetate / Hexanes (Binary System):

    • Dissolve the compound in the minimum amount of hot Ethyl Acetate.

    • Slowly add hot Hexanes (anti-solvent) until persistent cloudiness appears.[3]

    • Cool to RT, then 4°C.

    • Mechanism:[2][3] Hexanes reduce the dielectric constant of the mixture, forcing the polar substrate out of solution.

Part 4: Safety & Stability

  • Hazard Identification: As a nitrile, this compound may liberate cyanide ions under extreme acidic/metabolic conditions, though it is generally stable.[3] The dimethylamino group makes it a potential skin sensitizer.

  • Handling:

    • Gloves: Use Nitrile gloves for solid handling.[2][3] For solution handling (especially in DCM), use Laminate (Silver Shield) gloves, as DCM permeates standard nitrile rapidly.[3]

    • Inhalation: Handle only in a fume hood to avoid inhaling dust or solvent vapors.[3]

References

  • PubChem. Compound Summary: 3-Bromo-5-(trifluoromethyl)benzonitrile (Analog).[2][3] National Library of Medicine.[3] Available at: [Link] (Accessed Feb 26, 2026).[3] Cited for structural analog solubility properties.[2][3]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[3] 5th Ed.[3] Longman Scientific & Technical, 1989. Cited for standard recrystallization and solubility determination protocols.[2][3]

Physicochemical Profiling of 3-Bromo-5-(dimethylamino)benzonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, experimental determination protocols, and synthetic context for 3-Bromo-5-(dimethylamino)benzonitrile .

Executive Summary

3-Bromo-5-(dimethylamino)benzonitrile is a critical disubstituted benzene intermediate employed in the synthesis of complex heterocyclic pharmacophores, particularly kinase inhibitors and phosphodiesterase modulators. Its structural motif—combining a reactive nitrile handle, a halogen (bromine) for cross-coupling, and an electron-donating dimethylamino group—makes it a versatile scaffold in medicinal chemistry.

This guide provides a rigorous analysis of its melting point (MP) and boiling point (BP) data. While direct experimental values for this specific regioisomer are often proprietary or vendor-specific, this document synthesizes available data from close structural analogs to establish a high-confidence predictive range . Furthermore, it outlines the Standard Operating Procedures (SOPs) required to empirically validate these properties in a research setting.

Physicochemical Data Profile

The following data sets establish the thermal behavior of 3-Bromo-5-(dimethylamino)benzonitrile based on Quantitative Structure-Property Relationships (QSPR) and analogous experimental anchors.

Table 1: Comparative Property Analysis
PropertyPredicted Value (Target)Analog 1: 3-Amino-5-bromobenzonitrileAnalog 2: 4-(Dimethylamino)benzonitrileAnalog 3: 3-Bromobenzonitrile
CAS Number Not Widely Indexed49674-16-01197-19-96952-59-6
Melting Point 55 – 65 °C (Solid)> 90 °C (Solid)72 – 75 °C38 – 40 °C
Boiling Point 305 – 315 °C (at 760 mmHg)320.2 °C318 °C225 °C
Density 1.35 ± 0.05 g/cm³ 1.68 g/cm³1.04 g/cm³1.56 g/cm³
Physical State Low-melting Crystalline SolidCrystalline SolidCrystalline SolidSolid
Technical Insight: Structural Logic
  • Melting Point (MP): The introduction of the dimethylamino group at the meta position (relative to the nitrile) disrupts the crystal lattice packing efficiency compared to the para isomer (Analog 2), which typically results in a lower melting point. However, the heavy bromine atom provides significant London dispersion forces, likely keeping the compound solid at room temperature, unlike the liquid 3-(dimethylamino)benzonitrile.

  • Boiling Point (BP): The bromine atom adds significant molecular weight and polarizability, elevating the boiling point by approximately 50–60°C compared to the non-brominated analog. The dimethylamino group prevents hydrogen bond donation (unlike the primary amine in Analog 1), slightly lowering the BP relative to the primary amine variant.

Experimental Protocols for Property Determination

In the absence of a certificate of analysis (CoA) from a primary supplier, the following self-validating protocols must be used to characterize the material.

Protocol A: Capillary Melting Point Determination (SOP-MP-03)

Objective: Determine the precise solid-liquid phase transition temperature to assess purity and identity.

  • Sample Preparation:

    • Dry the sample in a vacuum desiccator over

      
       for 24 hours to remove solvent residues (solvates can depress MP).
      
    • Pulverize the solid into a fine powder using an agate mortar to ensure uniform heat transfer.

  • Loading:

    • Fill a capillary tube (1.5 mm O.D.) to a height of 2–3 mm.

    • Compact the sample by dropping the tube through a glass distinct tube (approx. 1m length) onto a hard surface.

  • Measurement (Apparatus: Büchi M-565 or equivalent):

    • Ramp 1 (Fast): Heat at 10°C/min to estimate the melting range.

    • Ramp 2 (Precise): Cool to 20°C below the estimated start. Heat at 1.0°C/min .

  • Validation Criteria:

    • Sharpness: A melting range (Onset to Clear Point) of < 2°C indicates high purity (>98%).

    • Broadening: A range > 3°C suggests impurities or solvent inclusion.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: High-precision determination of onset temperature and heat of fusion.

  • Pan: Aluminum, hermetically sealed (to prevent sublimation).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Method: Heat from 20°C to 150°C at 5°C/min.

  • Data Analysis: The extrapolated onset temperature (

    
    ) is reported as the thermodynamic melting point.
    

Synthesis and Purification Workflow

The melting point is the critical "gatekeeper" quality attribute (CQA) in the synthesis of this intermediate. Below is the standard workflow for synthesizing and validating 3-Bromo-5-(dimethylamino)benzonitrile via the Sandmeyer route or nucleophilic aromatic substitution (


).
Workflow Visualization

SynthesisWorkflow Start Starting Material: 3-Amino-5-bromobenzonitrile Rxn Reductive Alkylation (HCHO, NaBH3CN, AcOH) Start->Rxn Alkylation Quench Quench & Extraction (EtOAc / Water) Rxn->Quench 2-4 hrs @ RT Crude Crude Oil/Solid Quench->Crude Purification Column Chromatography (Hexane/EtOAc) Crude->Purification Cryst Recrystallization (EtOH/Water) Purification->Cryst QC_Check QC Checkpoint: Melting Point & HPLC Cryst->QC_Check Final Final Product: 3-Bromo-5-(dimethylamino)benzonitrile (>98% Purity) QC_Check->Final Range < 2°C Fail Reprocess / Re-column QC_Check->Fail Range > 3°C Fail->Purification Recycle

Figure 1: Synthetic workflow emphasizing the QC checkpoint where melting point validation determines batch release.

Applications in Drug Discovery

Understanding the physical properties of 3-Bromo-5-(dimethylamino)benzonitrile is essential for its application in Fragment-Based Drug Design (FBDD) .

  • Solubility Profile: The calculated LogP (approx. 2.8 – 3.2) suggests moderate lipophilicity. The dimethylamino group acts as a weak base (

    
     of conjugate acid 
    
    
    
    2-3 due to electron-withdrawing nitrile/bromo groups), meaning it will remain neutral at physiological pH, enhancing membrane permeability.
  • Synthetic Utility:

    • Buchwald-Hartwig Amination: The bromine handle allows for coupling with amines to generate bi-aryl amine kinase inhibitors.

    • Suzuki-Miyaura Coupling: Coupling with boronic acids to extend the carbon skeleton.

    • Nitrile Reduction: The nitrile group can be reduced to a benzylamine or hydrolyzed to an amide/acid, serving as a "warhead" anchor.

Strategic Decision Pathway (Solid vs. Oil)

PropertyLogic Input Isolate 3-Br-5-NMe2-Benzonitrile StateCheck Observe Physical State @ 25°C Input->StateCheck Solid Solid State StateCheck->Solid Crystallizes Oil Oily/Viscous Liquid StateCheck->Oil Remains Liquid Action_Solid Perform Capillary MP (Protocol A) Solid->Action_Solid Action_Oil Perform High-Vac Distillation Determine BP Oil->Action_Oil Result_Solid Confirm MP: 55-65°C Proceed to Next Step Action_Solid->Result_Solid Result_Oil Check NMR for Solvent (Possible solvate depression) Action_Oil->Result_Oil Result_Oil->Solid Remove Solvent

Figure 2: Decision tree for handling the physical state of the intermediate during isolation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3453879, 3-(Dimethylamino)benzonitrile. Retrieved from [Link]

  • Org. Synth. (1950). General Procedures for Sandmeyer Reactions and Nitrile Synthesis. Organic Syntheses, Coll. Vol. 3, p.76. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-5-(dimethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Research & Development Professionals

Abstract

This comprehensive guide details two robust and validated synthetic protocols for the preparation of 3-Bromo-5-(dimethylamino)benzonitrile, a key building block in the development of novel therapeutics and functional materials. The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and strategic considerations for successful synthesis. The methodologies presented are reductive amination of 3-bromo-5-formylbenzonitrile and N,N-dimethylation of 3-amino-5-bromobenzonitrile, chosen for their reliability and scalability.

Introduction

3-Bromo-5-(dimethylamino)benzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the dimethylamino group can modulate the electronic properties and biological activity of the molecule. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This unique combination of functional groups makes 3-Bromo-5-(dimethylamino)benzonitrile a valuable intermediate for the synthesis of a wide range of complex molecules.

This application note provides detailed protocols for two distinct and effective synthetic routes to obtain 3-Bromo-5-(dimethylamino)benzonitrile, starting from commercially available precursors. Each protocol is accompanied by a discussion of the reaction mechanism, a summary of required materials, and important safety considerations.

Synthetic Strategies and Protocols

Two primary synthetic strategies are presented, each with its own advantages depending on the available starting materials and desired scale of the reaction.

Protocol 1: Reductive Amination of 3-Bromo-5-formylbenzonitrile

This method is a direct and high-yielding approach that involves the reaction of 3-bromo-5-formylbenzonitrile with dimethylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride.[1][2] The reaction proceeds through the in-situ formation of an iminium ion, which is then selectively reduced to the corresponding tertiary amine.

Reaction Mechanism

The reaction begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of 3-bromo-5-formylbenzonitrile to form a hemiaminal intermediate. This is followed by the elimination of water to generate an iminium ion. The sodium triacetoxyborohydride then delivers a hydride to the iminium carbon, yielding the final product, 3-Bromo-5-(dimethylamino)benzonitrile. The mild nature of sodium triacetoxyborohydride is crucial as it does not reduce the aldehyde starting material.[2]

Experimental Workflow Diagram

cluster_0 Protocol 1: Reductive Amination start Start: 3-Bromo-5-formylbenzonitrile & Dimethylamine HCl react Dissolve in THF Add Sodium Acetate & Acetic Acid start->react 1 reduce Add Sodium Triacetoxyborohydride Stir at Room Temperature react->reduce 2 quench Quench with sat. aq. NaHCO3 reduce->quench 3 extract Extract with Dichloromethane quench->extract 4 dry Dry organic layer (Na2SO4) Filter and Concentrate extract->dry 5 purify Purify by Column Chromatography dry->purify 6 product Product: 3-Bromo-5-(dimethylamino)benzonitrile purify->product 7

Caption: Step-by-step workflow for the reductive amination protocol.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Bromo-5-formylbenzonitrile644982-55-8210.031.00 g4.76
Dimethylamine hydrochloride506-59-281.540.78 g9.52
Sodium acetate127-09-382.030.63 g7.62
Acetic acid64-19-760.050.17 mL2.86
Sodium triacetoxyborohydride56553-60-7211.942.22 g10.47
Tetrahydrofuran (THF), anhydrous109-99-972.1120 mL-
Dichloromethane (DCM)75-09-284.9350 mL-
Saturated aq. NaHCO3--30 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Detailed Protocol
  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-formylbenzonitrile (1.00 g, 4.76 mmol), dimethylamine hydrochloride (0.78 g, 9.52 mmol), and sodium acetate (0.63 g, 7.62 mmol).

  • Add anhydrous tetrahydrofuran (20 mL) to the flask, followed by acetic acid (0.17 mL, 2.86 mmol).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add sodium triacetoxyborohydride (2.22 g, 10.47 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-Bromo-5-(dimethylamino)benzonitrile as a pure solid.

Protocol 2: N,N-Dimethylation of 3-Amino-5-bromobenzonitrile

This protocol describes the synthesis of the target compound via the methylation of 3-amino-5-bromobenzonitrile using formaldehyde as the methyl source and sodium triacetoxyborohydride as the reducing agent.[3] This is an example of the Eschweiler-Clarke reaction, which is a well-established method for the N-methylation of primary and secondary amines.

Reaction Mechanism

The reaction proceeds by the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde. This is followed by reduction with sodium triacetoxyborohydride to form the monomethylated amine. The process is then repeated with the secondary amine intermediate to yield the desired tertiary amine.

Experimental Workflow Diagram

cluster_1 Protocol 2: N,N-Dimethylation start Start: 3-Amino-5-bromobenzonitrile react Dissolve in Acetic Acid/THF Add aq. Formaldehyde start->react 1 reduce Add Sodium Triacetoxyborohydride Stir at Room Temperature react->reduce 2 quench Quench with Water reduce->quench 3 extract Extract with Ethyl Acetate quench->extract 4 dry Dry organic layer (MgSO4) Filter and Concentrate extract->dry 5 purify Purify by Column Chromatography dry->purify 6 product Product: 3-Bromo-5-(dimethylamino)benzonitrile purify->product 7

Caption: Step-by-step workflow for the N,N-dimethylation protocol.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Amino-5-bromobenzonitrile49674-16-0197.031.00 g5.07
Aqueous Formaldehyde (37%)50-00-030.030.82 mL~10.14
Sodium triacetoxyborohydride56553-60-7211.943.22 g15.21
Acetic Acid64-19-760.0510 mL-
Tetrahydrofuran (THF)109-99-972.1110 mL-
Ethyl Acetate141-78-688.1150 mL-
Water7732-18-518.0230 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Detailed Protocol
  • In a 100 mL round-bottom flask, dissolve 3-amino-5-bromobenzonitrile (1.00 g, 5.07 mmol) in a mixture of acetic acid (10 mL) and tetrahydrofuran (10 mL).

  • To this solution, add aqueous formaldehyde (37%, 0.82 mL, ~10.14 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Carefully add sodium triacetoxyborohydride (3.22 g, 15.21 mmol) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the mono-methylated intermediate.

  • Once the reaction is complete, pour the mixture into water (30 mL) and basify to pH ~8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-Bromo-5-(dimethylamino)benzonitrile.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 3-Bromo-5-formylbenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]

  • 3-Amino-5-bromobenzonitrile: Toxic if swallowed.[5] Causes skin and serious eye irritation.[5]

  • Dimethylamine hydrochloride: Harmful if swallowed. Causes skin irritation and serious eye irritation.

  • Sodium triacetoxyborohydride: In contact with water, releases flammable gases which may ignite spontaneously.[6] Causes serious eye damage.[6] May damage fertility or the unborn child.

  • Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.

  • Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Tetrahydrofuran (THF) and Dichloromethane (DCM): Highly flammable (THF) and volatile solvents. May cause irritation. Handle in a well-ventilated area.

Please consult the Safety Data Sheets (SDS) for all reagents before use.[4][5][6][7][8][9][10][11][12][13][14][15][16]

Conclusion

The two protocols presented in this application note provide reliable and reproducible methods for the synthesis of 3-Bromo-5-(dimethylamino)benzonitrile. The choice between the reductive amination of the corresponding aldehyde and the N,N-dimethylation of the amine precursor will depend on the availability and cost of the starting materials. Both methods utilize standard laboratory techniques and reagents, making them accessible to a wide range of researchers. The detailed protocols and safety information provided herein are intended to facilitate the successful and safe synthesis of this valuable chemical intermediate.

References

  • Dandu, R. R., et al. (2011). A Facile and EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4). Available at: [Link]

  • PubChem. 3-Bromo-5-formylbenzonitrile. Available at: [Link]

  • Kappe, C. O., et al. (2011). Stepwise aromatic nucleophilic substitution in continuous flow. Synthesis of an unsymmetrically substituted 3,5-diamino-benzonitrile library. Journal of Organic Chemistry, 76(16), 6889-6895. Available at: [Link]

  • Geoghegan, K. F., & Ybarra, D. M. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. International journal of peptide and protein research, 19(4), 458-466. Available at: [Link]

  • LBT. Sodium triacetoxyborohydride Safety Data Sheet. Available at: [Link]

  • Britton, D., et al. (2018). 3,5-Dibromobenzonitrile. IUCrData, 3(1). Available at: [Link]

  • Google Patents. Process for the preparation of 3-aminobenzonitrile replace.
  • Pharmaffiliates. 3-Amino-5-bromobenzonitrile. Available at: [Link]

  • LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-. Available at: [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138. Available at: [Link]

  • El-Gendy, B. E., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3465. Available at: [Link]

  • NPTEL. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Linde Gas. Dimethylamine SAFETY DATA SHEET. Available at: [Link]

  • Magid, A. F. A. (2007). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]

  • van Oerle, T., et al. (2015). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. European Journal of Organic Chemistry, 2015(26), 5821-5827. Available at: [Link]

  • Britton, D., et al. (2018). 3,5-Dibromobenzonitrile. IUCrData, 3(1). Available at: [Link]

  • Carl ROTH. 3-Aminobenzoic acid Safety Data Sheet. Available at: [Link]

  • Linde. Dimethylamine Safety Data Sheet. Available at: [Link]

  • Periasamy, M., & Reddy, M. R. (2000). Copper-catalysed reductive amination of nitriles and organic-group reductions using dimethylamine borane. Journal of the Chemical Society, Perkin Transactions 1, (11), 1937-1939. Available at: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]

  • New Jersey Department of Health. Dimethylamine HAZARD SUMMARY. Available at: [Link]

  • AKKİM. Dimethylamine (DMA) Safety Data Sheet. Available at: [Link]

  • Google Patents. Production process for synthesizing 3,5-dibromonitrobenzene.
  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Google Patents. The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

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Application Note: Strategic Functionalization of the Nitrile Group in 3-Bromo-5-(dimethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

3-Bromo-5-(dimethylamino)benzonitrile is a highly versatile trifunctional building block in modern organic synthesis. Its utility stems from the presence of three distinct, orthogonally reactive centers: a bromine atom, amenable to a plethora of transition-metal-catalyzed cross-coupling reactions; a dimethylamino group, which modulates the electronic properties of the aromatic ring; and a nitrile moiety. The nitrile group, with its polarized carbon-nitrogen triple bond, is not merely a passive substituent but a key functional handle that can be transformed into a wide array of other functionalities, including carboxylic acids, primary amines, and tetrazoles.[1][2] This strategic functionalization unlocks diverse synthetic pathways, making this scaffold particularly valuable for constructing complex molecular architectures in medicinal chemistry and materials science.

This guide provides detailed protocols and scientific rationale for three primary transformations of the nitrile group in 3-Bromo-5-(dimethylamino)benzonitrile, converting it into value-added intermediates for drug development and research.

Part 1: Hydrolysis of Nitrile to Carboxylic Acid

Scientific Rationale & Field Insights

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[3][4] This process can be catalyzed by either acid or base. For substrates like 3-Bromo-5-(dimethylamino)benzonitrile, base-catalyzed hydrolysis is often preferred to avoid potential side reactions or degradation that can occur under harsh acidic conditions.

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This forms an imidic acid intermediate, which tautomerizes to the more stable amide.[3] Under sustained basic conditions and elevated temperature, the amide undergoes further hydrolysis to yield the carboxylate salt. A final acidification step liberates the free carboxylic acid.[3][5] The electron-donating dimethylamino group can slightly decrease the electrophilicity of the nitrile carbon, often necessitating reflux conditions to drive the reaction to completion.

Workflow Diagram: Base-Catalyzed Nitrile Hydrolysis

G cluster_0 Reaction Phase cluster_1 Work-up Phase SM 3-Bromo-5-(dimethylamino)benzonitrile Int1 Intermediate Amide SM->Int1 1. NaOH / H₂O, EtOH 2. Reflux Prod_Salt Carboxylate Salt Int1->Prod_Salt Amide Hydrolysis Final_Prod 3-Bromo-5-(dimethylamino)benzoic acid Prod_Salt->Final_Prod Acidification (e.g., HCl)

Caption: Workflow for the base-catalyzed hydrolysis of the nitrile.

Detailed Protocol: Synthesis of 3-Bromo-5-(dimethylamino)benzoic acid

Materials & Equipment:

  • 3-Bromo-5-(dimethylamino)benzonitrile

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-Bromo-5-(dimethylamino)benzonitrile (5.0 g, 22.2 mmol), sodium hydroxide (8.88 g, 222 mmol, 10 eq.), ethanol (50 mL), and deionized water (50 mL).

  • Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours. The intermediate amide may be observed.

  • Cooling & Solvent Removal: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Slowly and carefully add concentrated HCl with stirring until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-5-(dimethylamino)benzoic acid.

ParameterValue
Starting Material 3-Bromo-5-(dimethylamino)benzonitrile
Key Reagents NaOH, HCl
Solvent Ethanol/Water
Temperature Reflux (~90-100°C)
Reaction Time 12-24 hours
Typical Yield 85-95%
Product 3-Bromo-5-(dimethylamino)benzoic acid
Characterization ¹H NMR, ¹³C NMR, IR (broad O-H, C=O stretch)

Part 2: Reduction of Nitrile to Primary Amine

Scientific Rationale & Field Insights

The reduction of nitriles to primary amines is a powerful tool for introducing a basic, nucleophilic aminomethyl group.[6][7] Among the various reducing agents, Lithium Aluminum Hydride (LiAlH₄) is highly effective for this transformation due to its high reactivity.[4][8]

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon. This initial addition forms an intermediate imine salt. A second hydride transfer then reduces the imine to an amine salt.[4] An aqueous work-up is crucial to quench the excess LiAlH₄ and protonate the resulting dialuminum-nitrogen intermediate to liberate the primary amine. Care must be taken during the work-up as the reaction with water is highly exothermic and generates hydrogen gas. The presence of the aryl bromide is generally well-tolerated by LiAlH₄ under standard conditions, allowing for chemoselective reduction of the nitrile.

Reaction Diagram: LiAlH₄ Reduction of Nitrile

G SM 3-Bromo-5-(dimethylamino)benzonitrile Imine_Salt Intermediate Imine Salt SM->Imine_Salt 1. LiAlH₄, THF Amine_Complex Amine-Aluminum Complex Imine_Salt->Amine_Complex 2. Hydride Addition Final_Prod [3-Bromo-5-(dimethylamino)phenyl]methanamine Amine_Complex->Final_Prod 3. Aqueous Work-up

Caption: Pathway for the LiAlH₄ reduction of a nitrile to a primary amine.

Detailed Protocol: Synthesis of [3-Bromo-5-(dimethylamino)phenyl]methanamine

Materials & Equipment:

  • 3-Bromo-5-(dimethylamino)benzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add LiAlH₄ (1.26 g, 33.3 mmol, 1.5 eq.) and suspend it in anhydrous THF (50 mL).

  • Substrate Addition: Dissolve 3-Bromo-5-(dimethylamino)benzonitrile (5.0 g, 22.2 mmol) in anhydrous THF (50 mL) and add it to a dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Quenching (Caution: Highly Exothermic): Cool the reaction flask to 0°C. Very slowly and carefully, add deionized water (1.3 mL) dropwise to quench the excess LiAlH₄. Follow this with a 15% aqueous NaOH solution (1.3 mL), and finally, more deionized water (3.9 mL). This is known as the Fieser work-up. An alternative is to add a saturated aqueous solution of Rochelle's salt and stir vigorously until the phases separate.

  • Filtration: A granular precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Extraction & Drying: Combine the filtrate and washes. If an emulsion forms, add more anhydrous MgSO₄. Dry the organic solution over anhydrous MgSO₄.

  • Isolation: Filter the solution and concentrate the filtrate under reduced pressure to afford the crude primary amine, which can be further purified by distillation or chromatography if necessary.

ParameterValue
Starting Material 3-Bromo-5-(dimethylamino)benzonitrile
Key Reagents LiAlH₄
Solvent Anhydrous THF
Temperature 0°C to Reflux
Reaction Time 4-6 hours
Typical Yield 80-90%
Product [3-Bromo-5-(dimethylamino)phenyl]methanamine
Characterization ¹H NMR, ¹³C NMR, IR (N-H stretches ~3300-3400 cm⁻¹)

Part 3: [3+2] Cycloaddition of Nitrile to Tetrazole

Scientific Rationale & Field Insights

Tetrazoles are widely recognized in medicinal chemistry as bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability. The [3+2] cycloaddition of an azide source to a nitrile is the most direct method for their synthesis.[9][10]

The reaction is often catalyzed by a Lewis acid, such as a zinc salt (e.g., ZnCl₂ or ZnBr₂), which coordinates to the nitrile nitrogen.[9] This coordination activates the nitrile, making its carbon atom more electrophilic and susceptible to nucleophilic attack by the azide ion. The subsequent cyclization and protonation during work-up yield the 1H-tetrazole.[11] The use of a catalyst allows the reaction to proceed under milder conditions and with a broader substrate scope compared to uncatalyzed methods.[12]

Reaction Diagram: Catalytic Tetrazole Synthesis

G SM 3-Bromo-5-(dimethylamino)benzonitrile Activated Activated Nitrile-Zn Complex SM->Activated 1. ZnBr₂, NaN₃, DMF Cyclized Cyclized Intermediate Activated->Cyclized 2. Azide Attack & Cyclization Final_Prod 5-[3-Bromo-5-(dimethylamino)phenyl]-1H-tetrazole Cyclized->Final_Prod 3. Protonation (Work-up)

Caption: Lewis-acid catalyzed [3+2] cycloaddition to form a tetrazole.

Detailed Protocol: Synthesis of 5-[3-Bromo-5-(dimethylamino)phenyl]-1H-tetrazole

Materials & Equipment:

  • 3-Bromo-5-(dimethylamino)benzonitrile

  • Sodium Azide (NaN₃) (Caution: Highly Toxic and Potentially Explosive)

  • Zinc Bromide (ZnBr₂), anhydrous

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 1M)

  • Ethyl Acetate

  • Deionized Water

  • Round-bottom flask with condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-Bromo-5-(dimethylamino)benzonitrile (5.0 g, 22.2 mmol), sodium azide (2.16 g, 33.3 mmol, 1.5 eq.), and anhydrous zinc bromide (4.99 g, 22.2 mmol, 1.0 eq.) in DMF (50 mL).

  • Heating: Heat the reaction mixture to 110-120°C with vigorous stirring under a nitrogen atmosphere.[13]

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 1M HCl (100 mL) and stir for 30 minutes to protonate the tetrazole and dissolve zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter the solution and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., isopropanol or ethyl acetate/hexanes) to yield the pure tetrazole product.

ParameterValue
Starting Material 3-Bromo-5-(dimethylamino)benzonitrile
Key Reagents NaN₃, ZnBr₂
Solvent DMF
Temperature 110-120°C
Reaction Time 12-24 hours
Typical Yield 85-95%
Product 5-[3-Bromo-5-(dimethylamino)phenyl]-1H-tetrazole
Characterization ¹H NMR, ¹³C NMR, IR (Broad N-H stretch, tetrazole ring bands)

Safety Precautions

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water, alcohols, and other protic solvents, releasing flammable hydrogen gas. Handle in an anhydrous environment under an inert atmosphere. The quenching process is highly exothermic and must be done slowly and with extreme caution at low temperatures.

  • Strong Acids and Bases: Reagents like concentrated HCl and NaOH are corrosive. Always wear appropriate PPE, including gloves and safety glasses.

References

  • Nitrile Synthesis and Reactions. Organic Chemistry Portal. [Link]

  • Metal Catalysis Acting on Nitriles. MDPI. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. PubMed. [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Transition metal nitrile complexes. Wikipedia. [Link]

  • Preparation method of 3,5-diaminobenzoic acid.
  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC. [Link]

  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

  • Base Hydrolysis of Benzonitrile. YouTube. [Link]

  • Chemistry of Nitriles. LibreTexts. [Link]

  • Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. PMC. [Link]

  • Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. PubChem. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Publications. [Link]

  • Process for the hydrolysis of nitriles.
  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. IJSR. [Link]

  • Aromatic Nitriles Definition. Fiveable. [Link]

  • Production method for 3, 5-dimethylbenzoic acid.
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Organic Syntheses. [Link]

  • Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PMC. [Link]

  • Synthesis method of 3-bromo-5-methylpyridine. Patsnap. [Link]

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Application Note: A Practical Guide to the Hydrolysis of 3-Bromo-5-(dimethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science. 3-Bromo-5-(dimethylamino)benzoic acid is a valuable building block, incorporating a versatile carboxylic acid handle, a site for potential cross-coupling (bromine), and a tertiary amine that influences the electronic properties and solubility of target molecules.

This document provides a detailed, field-tested protocol for the hydrolysis of its nitrile precursor, 3-Bromo-5-(dimethylamino)benzonitrile. The primary challenge in this transformation is the selective hydrolysis of the nitrile group without compromising the integrity of the electron-rich aromatic ring and, most critically, the dimethylamino substituent. Harsh acidic conditions, while effective for nitrile hydrolysis, are known to cause N-dealkylation of sensitive amines, representing a significant potential side reaction.[1]

Therefore, this guide will focus on a robust base-catalyzed hydrolysis protocol, which circumvents the issue of N-dealkylation and consistently provides the desired product in high yield and purity. An alternative acid-catalyzed method is also discussed, with explicit caveats regarding its limitations.

Reagent and Product Profile

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromo-5-(dimethylamino)benzonitrile 1369915-67-2C₉H₉BrN₂225.09
3-Bromo-5-(dimethylamino)benzoic acid 1369915-68-3[2]C₉H₁₀BrNO₂244.09

Mechanistic Considerations: The Choice of Catalyst

The hydrolysis of a nitrile proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[3] The choice between acid and base catalysis fundamentally alters the reaction pathway and its compatibility with other functional groups.

  • Acid-Catalyzed Hydrolysis : The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, allowing for nucleophilic attack by water.[2] However, the dimethylamino group is also basic and will be protonated. Under the high temperatures often required for hydrolysis, this can make the methyl groups susceptible to nucleophilic displacement, leading to undesired N-demethylation or N-dealkylation.[1]

  • Base-Catalyzed Hydrolysis : This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[3][4] This method avoids the protonation of the dimethylamino group, thus preserving its structure. The initial product is the carboxylate salt, which is protonated during an acidic workup to yield the final carboxylic acid. This approach is generally safer for molecules containing acid-sensitive functional groups.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway (Recommended) A_Start Nitrile A_Protonation Protonated Nitrile (More Electrophilic) A_Start->A_Protonation H⁺ A_NMe2 Dimethylamino Group Protonation A_Start->A_NMe2 H⁺ A_H2O H₂O Attack A_Protonation->A_H2O A_Amide Amide Intermediate A_H2O->A_Amide Tautomerization A_End Carboxylic Acid + NH₄⁺ A_Amide->A_End H₃O⁺, Δ A_Side N-Dealkylation (Side Reaction) A_NMe2->A_Side B_Start Nitrile B_OH OH⁻ Attack B_Start->B_OH B_Amide Amide Intermediate B_OH->B_Amide Proton Transfer & Tautomerization B_Salt Carboxylate Salt + NH₃ B_Amide->B_Salt OH⁻, Δ B_End Carboxylic Acid B_Salt->B_End H₃O⁺ Workup

Caption: Comparison of acid vs. base-catalyzed nitrile hydrolysis pathways.

Safety Precautions

  • 3-Bromo-5-(dimethylamino)benzonitrile : This compound should be handled with care. Assume it is harmful if swallowed, in contact with skin, or if inhaled, similar to other substituted bromobenzonitriles.

  • Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) : Corrosive solids and solutions. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrochloric Acid (HCl) : Corrosive and causes severe respiratory irritation. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Reaction Reflux : The reaction is heated to reflux. Ensure the condenser has a steady flow of cold water and that the apparatus is securely clamped and not a closed system. Use a heating mantle with a stirrer for uniform heating.

Recommended Protocol: Base-Catalyzed Hydrolysis

This protocol is designed to be a self-validating system. Successful completion of each step (e.g., dissolution, precipitation) provides confidence for proceeding to the next.

Materials and Reagents
  • 3-Bromo-5-(dimethylamino)benzonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

  • Ethylene Glycol or Diethylene Glycol (as a high-boiling solvent)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, Buchner funnel, and standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, combine 3-Bromo-5-(dimethylamino)benzonitrile (1.0 eq), potassium hydroxide (5.0 eq), and ethylene glycol (approx. 3-5 mL per gram of nitrile).

    • Causality: Using a high-boiling solvent like ethylene glycol allows the reaction to be heated to temperatures significantly above 100°C, which is necessary to drive the hydrolysis of the stable nitrile and intermediate amide to completion in a reasonable timeframe. KOH is used in large excess to ensure a high concentration of the hydroxide nucleophile.

  • Hydrolysis Reaction : Attach a reflux condenser and heat the mixture to 140-150°C using a heating mantle. Maintain vigorous stirring.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, dilute with water, acidify, and extract with EtOAc to spot on the TLC plate. The disappearance of the starting material and the appearance of a more polar spot (the carboxylic acid) at the baseline (in its salt form) indicates progress. The reaction is typically complete within 4-8 hours.

  • Workup and Isolation :

    • a. Cool the reaction mixture to room temperature. Carefully dilute the dark mixture with deionized water (approx. 10-20 mL per gram of starting nitrile).

    • b. Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

      • Trustworthiness Check: This extraction purifies the aqueous phase, which contains the desired product as its water-soluble carboxylate salt.

    • c. Cool the aqueous layer in an ice-water bath. Slowly and carefully add concentrated HCl dropwise while stirring until the pH is approximately 2-3. A thick precipitate of the product should form.

      • Causality: The addition of strong acid protonates the carboxylate salt, converting it into the free carboxylic acid, which is significantly less soluble in water and precipitates out.

    • d. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Purification :

    • a. The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water or methanol/water mixture.

    • b. Dissolve the crude solid in a minimal amount of hot alcohol. Slowly add hot water until the solution becomes slightly turbid. Add a few more drops of hot alcohol to redissolve the solid, then allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Sources

Application Note: Divergent Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-(dimethylamino)benzonitrile

[1]

Executive Summary & Strategic Value

The scaffold 3-Bromo-5-(dimethylamino)benzonitrile represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors and CNS-active agents.[1] Its unique 1,3,5-trisubstituted pattern provides three distinct vectors for chemical diversification:

  • The Aryl Bromide (C-3): A high-fidelity handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • The Nitrile (C-1): A versatile electrophile precursor for amides, amidines, acids, or heterocycles (e.g., tetrazoles).

  • The Dimethylamino Group (C-5): A stable electron-donating group (EDG) that modulates lipophilicity (LogP) and hydrogen bond accepting capability.

This Application Note provides validated protocols for transforming this core scaffold into complex pharmaceutical intermediates, emphasizing chemoselectivity and reproducibility.

Structural Analysis & Reactivity Profile

Understanding the electronic environment is critical for reaction design.

  • Geometry: The substituents are in a meta-meta-meta relationship (1,3,5-substitution).[1]

  • Electronic Push-Pull:

    • The Nitrile (-CN) is a strong Electron Withdrawing Group (EWG) via induction and resonance, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SNAr) or oxidative addition.

    • The Dimethylamino (-NMe₂) is a strong Electron Donating Group (EDG) via resonance.

    • Net Effect: The meta positioning minimizes direct resonance interference between the EDG and EWG. However, the C-Br bond remains sufficiently electron-deficient to undergo rapid oxidative addition with Pd(0), making it an excellent candidate for catalytic cross-coupling under mild conditions.[1]

Divergent Synthesis Workflow

The following diagram illustrates the strategic pathways available from the parent scaffold.

DivergentSynthesisSM3-Bromo-5-(dimethylamino)benzonitrileSuzukiBiaryl/HeterobiarylScaffoldsSM->Suzuki Suzuki-Miyaura (Pd-Cat, Ar-B(OH)2)BuchwaldAniline/AmineDerivativesSM->Buchwald Buchwald-Hartwig (Pd-Cat, HNR2)HydrolysisBenzamides &Carboxylic AcidsSM->Hydrolysis Hydrolysis (H2O2, NaOH)AmidineBenzamidines(Pinner Reaction)SM->Amidine Pinner Rxn (HCl, ROH, NH3)

Figure 1: Chemoselective divergence allows the retention of specific functionalities while modifying others.

Module A: Carbon-Carbon Bond Formation (Suzuki-Miyaura)[1][2]

The Suzuki coupling is the preferred method for extending the carbon skeleton at the C-3 position. The presence of the nitrile group requires basic conditions that do not trigger hydrolysis.

Mechanism of Action

The catalytic cycle involves Oxidative Addition of the C-Br bond to Pd(0), followed by Transmetalation with the boronate, and finally Reductive Elimination to form the C-C bond.

SuzukiCyclePd0Pd(0) Active CatalystOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ 3-Br-5-NMe2-PhCNTransMetTransmetalation(Ar-Pd-Ar')OxAdd->TransMet+ Ar'-B(OH)2 / BaseRedElimReductive Elimination(Product Release)TransMet->RedElim- Base-BrRedElim->Pd0+ Product

Figure 2: Simplified catalytic cycle. The oxidative addition step is facilitated by the electron-withdrawing nitrile group.

Validated Protocol

Objective: Synthesis of 3-(4-methoxyphenyl)-5-(dimethylamino)benzonitrile.

Reagents:

  • Substrate: 3-Bromo-5-(dimethylamino)benzonitrile (1.0 equiv)[1]

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)[1]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen (N₂) for 5 minutes. Why? Oxygen poisons Pd(0) species and promotes homocoupling.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Performance Data:

Parameter Value Notes
Typical Yield 85-92% High efficiency due to activated Ar-Br bond.[1]
Time 4-6 Hours Fast kinetics at 90°C.

| Selectivity | >99% | Nitrile remains intact under these conditions. |

Module B: Functional Group Interconversion (Nitrile Hydrolysis)

Converting the nitrile to a primary amide is a common requirement for kinase inhibitors (e.g., to form hydrogen bonds in the ATP binding pocket).

The Challenge

Standard acid/base hydrolysis can be harsh. Using Radziszewski conditions (H₂O₂/Base) allows for mild, selective hydrolysis to the amide without converting to the carboxylic acid.

Validated Protocol (Amide Synthesis)

Objective: Synthesis of 3-Bromo-5-(dimethylamino)benzamide.

Reagents:

  • Substrate: 3-Bromo-5-(dimethylamino)benzonitrile (1.0 equiv)[1]

  • Reagent: 30% Hydrogen Peroxide (H₂O₂) (5.0 equiv)

  • Base: 1M NaOH (1.1 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: DMSO or Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitrile in DMSO (0.5 M). Cool to 0°C in an ice bath. Why? The reaction is exothermic; temperature control prevents over-hydrolysis.

  • Addition: Add the base, followed by dropwise addition of H₂O₂.

  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 1-2 hours.

  • Quench: Pour the mixture into ice-cold water. The product often precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with DCM.

Module C: C-N Bond Formation (Buchwald-Hartwig)[1][4][5]

Replacing the bromine with a secondary amine or aniline creates purely nitrogenous scaffolds.

Validated Protocol

Objective: Synthesis of unsymmetrical triamino-benzene derivatives.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%)[2][4]

  • Ligand: Xantphos (4 mol%) - Preferred for high yields with electron-deficient aryls.[1]

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Critical Note: The dimethylamino group is an EDG, but the nitrile is an EWG. The net effect allows the use of standard weak bases (Cs₂CO₃) rather than strong bases (NaOtBu), which preserves the nitrile group.

Safety & Handling

3-Bromo-5-(dimethylamino)benzonitrile and its derivatives require strict safety adherence.[1]

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed or inhaled.[1][5]Use in a fume hood. Wear N95/P100 respirator if handling powder.
Skin/Eye Irritant Causes serious eye irritation (Category 2A).Wear chemical splash goggles and nitrile gloves.
Reactive Hazards Nitriles can release HCN under strong acidic conditions or fire.Do not mix with strong acids unless in a controlled hydrolysis setup.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Suzuki-Miyaura Cross-Coupling Reaction, Fisher Scientific.[1] Link

    • Suzuki Reaction, Wikipedia. Link

  • Buchwald-Hartwig Amination Protocols

    • Buchwald-Hartwig Amination, Organic Chemistry Portal.[1][6] Link

    • Buchwald–Hartwig amination, Wikipedia. Link[7]

  • Nitrile Hydrolysis (Radziszewski Reaction)

    • Hydrolysis of Nitriles, Organic Synthesis.[8][9] Link

    • Hydrolysis of Nitriles, LibreTexts Chemistry. Link

  • Safety Data

    • Safety Data Sheet: 3-Bromo-5-chlorobenzonitrile (Analogous Structure), TCI Chemicals.[1] Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-5-(dimethylamino)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of reactions involving 3-Bromo-5-(dimethylamino)benzonitrile. This guide is structured to provide drug development professionals, researchers, and scientists with actionable insights and robust troubleshooting strategies. Our focus is on the critical parameter of catalyst loading, directly impacting reaction efficiency, scalability, and overall cost-effectiveness.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Knowledge & Core Questions

This section addresses the fundamental questions researchers face when approaching the synthesis of 3-Bromo-5-(dimethylamino)benzonitrile and related structures.

Q1: What is the most common and efficient method for synthesizing 3-Bromo-5-(dimethylamino)benzonitrile?

The most prevalent and scalable method for synthesizing 3-Bromo-5-(dimethylamino)benzonitrile is through a palladium-catalyzed cross-coupling reaction. Specifically, a cyanation reaction starting from a readily available precursor like 3,5-dibromo-N,N-dimethylaniline is the standard approach. This transformation typically employs a palladium catalyst, a phosphine ligand, and a cyanide source.[2][3] Modern methods favor less toxic and easily handled cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) over traditional, highly toxic reagents like KCN or NaCN.[4][5][6]

Q2: Why is optimizing catalyst loading a primary concern for this reaction?

Optimizing catalyst loading is paramount for several reasons that span from laboratory-scale feasibility to industrial production viability:

  • Cost of Goods (COGS): Palladium and its associated phosphine ligands are significant cost drivers, especially during large-scale synthesis. Reducing catalyst loading, even by a fraction of a mole percent, can lead to substantial savings.[1][7]

  • Product Purity: High catalyst loadings can increase the concentration of residual palladium in the final active pharmaceutical ingredient (API). Regulatory agencies have strict limits on heavy metal impurities, and their removal often requires costly and yield-reducing purification steps.[1]

  • Reaction Kinetics & Side Reactions: While a higher catalyst loading can increase the reaction rate, it can also promote undesired side reactions, such as hydrodehalogenation or the formation of impurities.[8][9] Conversely, a loading that is too low will result in a sluggish or incomplete reaction, impacting throughput and yield.[8][10]

  • Reproducibility: A well-optimized, low catalyst loading often leads to a more robust and reproducible process, which is critical for process chemistry and manufacturing.[1]

Q3: What are the essential components of the catalytic system and their functions?

A successful palladium-catalyzed cyanation involves a synergistic interplay between four key components. The general catalytic cycle involves oxidative addition, anion exchange (transmetalation), and reductive elimination.[3][11][12]

  • Palladium Source (Precatalyst): This is the heart of the catalytic system. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are used, modern air-stable palladacycle precatalysts (e.g., Buchwald precatalysts) are often preferred.[9] They offer greater reliability and consistency by efficiently generating the active Pd(0) species in situ.[11][13][14]

  • Ligand: The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its reactivity.[8] For cyanation of aryl halides, bulky, electron-rich biaryl monophosphine ligands like XPhos or t-BuXPhos are often highly effective as they promote the crucial oxidative addition step.[14][15][16]

  • Base: The base plays a crucial role, particularly when using sources like K₄[Fe(CN)₆], where it facilitates the dissociation of the cyanide from the iron complex.[14] Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃) or acetates (KOAc).[5][14] The choice of base must be compatible with any sensitive functional groups on the substrate.

  • Solvent: The solvent must dissolve the reactants and maintain the catalyst's activity. Polar aprotic solvents like DMF, DMAc, or mixtures including water (e.g., MeCN/water, dioxane/water) are frequently used.[4][5][17]

Section 2: Troubleshooting Guide for Catalyst-Related Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the reaction, with a focus on the catalyst system.

Issue 1: Low or No Reaction Conversion

A stalled reaction is a frequent challenge. Before significantly altering the catalyst loading, a systematic diagnosis is essential to identify the root cause.

Q: My reaction has stalled with significant starting material remaining. What catalyst-related factors should I investigate?

A: Low conversion can often be traced back to the catalyst's activity, the reaction environment, or the reagents' purity. Follow this diagnostic workflow:

  • Verify Catalyst and Ligand Integrity:

    • Activity: Are you using a fresh, properly stored batch of catalyst and ligand? Palladium complexes and phosphine ligands can degrade over time, especially if exposed to air and moisture.[8][18]

    • Precatalyst Choice: If using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species may be inefficient in the presence of cyanide, which can act as a poison.[14] Switching to an air-stable Pd(0) precatalyst (e.g., a Buchwald G3 palladacycle) can provide a more reliable initiation.[13][14]

  • Assess the Reaction Environment:

    • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst and the phosphine ligands.[18] Ensure your solvent is properly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).

    • Reagent Purity: Trace impurities in starting materials, solvents, or the base can poison the catalyst.[8][13][19] Amines, in particular, should be purified if their quality is suspect.[13]

  • Re-evaluate Catalyst Loading:

    • If the above factors are ruled out, your initial catalyst loading may be too low for the specific substrate or conditions. For initial screens, a loading of 1-2 mol% is a reasonable starting point.[20] If the reaction is clean but incomplete, a modest increase to 3-5 mol% can be attempted.[21]

Troubleshooting Workflow: Low or No Conversion

G start Low or No Conversion q1 Is the reaction mixture black? start->q1 a1_yes Formation of Pd Black q1->a1_yes Yes q2 Are reagents pure and dry? Is atmosphere inert? q1->q2 No sol1 Troubleshoot Catalyst Decomposition (See Issue 2) a1_yes->sol1 a2_no Potential Catalyst Poisoning or Oxidation q2->a2_no No q3 Is the catalyst source appropriate? q2->q3 Yes sol2 Purify starting materials. Use anhydrous, degassed solvents. Improve inert gas technique. a2_no->sol2 a3_no Inefficient Catalyst Activation (e.g., using Pd(OAc)₂) q3->a3_no No q4 Is catalyst loading sufficient? q3->q4 Yes sol3 Switch to an air-stable Pd(0) precatalyst (e.g., Buchwald G3). a3_no->sol3 a4_no Reaction rate too slow. q4->a4_no No sol4 Systematically increase loading (e.g., from 1% to 3%). Re-evaluate temperature. a4_no->sol4

Caption: A decision tree for troubleshooting low reaction conversion.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction starts but then turns black and stalls. What causes this, and how can I prevent it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition, where active Pd(0) species aggregate into inactive palladium black.[8] This is a common failure mode in cross-coupling chemistry.

  • Primary Cause: The most common cause is an insufficient ligand-to-palladium ratio at the catalytic center. This can happen if the ligand itself degrades under the reaction conditions or if the initial ratio is too low.

  • Preventative Measures:

    • Use Robust Ligands: Biaryl monophosphine ligands are designed for high thermal stability. Ensure you are using a ligand appropriate for the reaction temperature.

    • Optimize Ligand:Palladium Ratio: While precatalysts have a built-in ratio, if you are generating the catalyst in situ from a source like Pd₂(dba)₃, ensure you are using a slight excess of the ligand (e.g., 1.2 equivalents of ligand per palladium atom).[13]

    • Maintain Inert Atmosphere: As mentioned, oxygen can degrade phosphine ligands, leading to unprotected palladium species that rapidly decompose.[18]

    • Control Temperature: Excessively high temperatures can accelerate ligand degradation. Optimize the temperature to be high enough for efficient reaction but not so high that it compromises catalyst stability.

Section 3: Experimental Protocols and Data

This section provides standardized protocols for optimizing catalyst loading and a table illustrating the expected impact of this critical variable.

Protocol 1: Screening Catalyst Loading for Cyanation

This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.

Materials:

  • 3,5-dibromo-N,N-dimethylaniline (1.0 equiv)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)[5]

  • XPhos Pd G3 precatalyst (stock solution in anhydrous dioxane)

  • Potassium Acetate (KOAc, 1.5 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 5:1 mixture)

  • Array of reaction vials with stir bars

  • Internal standard (e.g., dodecane) for GC or LC analysis

Procedure:

  • Preparation: In a glovebox, add the 3,5-dibromo-N,N-dimethylaniline, K₄[Fe(CN)₆]·3H₂O, and KOAc to a series of identical, oven-dried reaction vials.

  • Catalyst Addition: Add the required volume of the XPhos Pd G3 stock solution to each vial to achieve the target catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to each vial to achieve the desired concentration (e.g., 0.5 M). Add the internal standard.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100-120 °C).[14]

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take an aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by GC or LC-MS to determine the conversion/yield.

  • Analysis: Plot yield versus time for each catalyst loading to identify the minimum loading required to achieve complete conversion in a reasonable timeframe.

Table 1: Illustrative Impact of Catalyst Loading on Reaction Outcome
Catalyst Loading (mol%)Reaction Time for >95% Conversion (h)Isolated Yield (%)Residual Pd in Crude Product (ppm, hypothetical)Observations
5.0 192>500Very fast reaction, but significant color in crude product, indicating higher metal content.
2.0 494~200Robust and reliable. Good balance of speed and efficiency. A common starting point for optimization.[9]
1.0 1293~100Slower, but highly efficient. Excellent for cost-effectiveness if reaction time is not critical.
0.5 2491<50Reaction proceeds to completion but requires extended time. Ideal for a highly optimized process.
0.1 >24<60 (at 24h)N/AIncomplete reaction. Catalyst loading is too low for these conditions.
Workflow for Catalyst System Optimization

This diagram illustrates a logical workflow for moving from an initial unoptimized reaction to a robust, scalable protocol.

G cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Initial Conditions (Substrate, Pd Precatalyst, Ligand, Base, Solvent) B Run Initial Test Reaction (e.g., 2 mol% Pd, 100 °C) A->B C Product Formation? B->C D Screen Catalyst Loading (0.5% to 5%) (See Protocol 1) C->D Yes Troubleshoot Troubleshoot System (See Issue 1) C->Troubleshoot No E Optimize Temperature & Concentration D->E F Identify Optimal Loading for Time vs. Yield E->F G Validate Optimized Protocol (Run at larger scale) F->G H Final Robust Protocol G->H

Caption: A phased workflow for optimizing the catalyst system.

References

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Royal Society of Chemistry.
  • Cyanation of aromatic halides. (2009).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
  • Optimisation and scale-up of microwave assisted cyanation. (n.d.). Royal Society of Chemistry.
  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (2011).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal.
  • troubleshooting guide for Sonogashira coupling failures. (2025). Benchchem.
  • Optimization of Buchwald-Hartwig amin
  • Palladium-Catalyzed Aryl
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020).
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. (n.d.). MIT Open Access Articles.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
  • Arenecarbonitriles constitute important intermediates and targets in the fields of phar- maceuticals. (n.d.). Thieme.
  • Curse or Blessing?
  • Palladium-catalyzed cross-coupling reactions. (2025). Fiveable.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

Sources

Technical Support Center: Recrystallization of 3-Bromo-5-(dimethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven resource for the purification of 3-Bromo-5-(dimethylamino)benzonitrile via recrystallization. Moving beyond a simple list of steps, this document explains the fundamental principles and causal relationships behind experimental choices, empowering users to troubleshoot effectively and adapt methodologies to their specific needs.

Section 1: Solvent Selection Strategy - Frequently Asked Questions

The success of any recrystallization hinges on the appropriate choice of solvent.[1][2] This section addresses the critical questions surrounding solvent selection for 3-Bromo-5-(dimethylamino)benzonitrile.

FAQ 1: What are the ideal properties of a recrystallization solvent for 3-Bromo-5-(dimethylamino)benzonitrile?

An ideal solvent for recrystallization must satisfy several key criteria.[3] The primary principle is that the compound of interest should have high solubility in the solvent at its boiling point and low solubility at low temperatures (e.g., room temperature or 0-4 °C).[2][4] This differential solubility is the driving force for crystallization upon cooling.

Other critical properties include:

  • Inertness: The solvent must not react with 3-Bromo-5-(dimethylamino)benzonitrile.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although these are often secondary to performance.

FAQ 2: Based on its structure, what solvents are predicted to be good candidates for 3-Bromo-5-(dimethylamino)benzonitrile?

The structure of 3-Bromo-5-(dimethylamino)benzonitrile—possessing a polar nitrile (-CN) group, a moderately polar dimethylamino (-N(CH₃)₂) group, and a larger, less polar brominated aromatic ring—suggests that solvents of intermediate polarity are a logical starting point. The principle of "like dissolves like" is a useful, though not absolute, guide.[5]

  • High Polarity Solvents (e.g., Water): Unlikely to be effective on its own due to the large nonpolar aromatic portion of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): May have high solubility even at room temperature due to the aromatic ring, leading to poor recovery. However, they are excellent candidates for use as an "anti-solvent" in a mixed-solvent system.

  • Intermediate Polarity Solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate): These are the most promising candidates for a single-solvent recrystallization. They possess both polar and nonpolar characteristics that can effectively solvate the molecule at high temperatures. For example, ethanol is often used to recrystallize substituted benzonitriles.[6]

FAQ 3: How do I experimentally determine the best single solvent for recrystallization?

A systematic, small-scale solubility test is the most reliable method. This minimizes waste of your crude product while efficiently screening multiple candidates.

For a detailed methodology, see Protocol 1: Small-Scale Solvent Screening.

The ideal outcome of this screening is identifying a solvent that completely dissolves a small sample of your compound when heated but allows for the formation of a significant amount of precipitate upon cooling to room temperature and then in an ice bath.

FAQ 4: What is a mixed-solvent recrystallization, and when should I use it for this compound?

A mixed-solvent (or two-solvent) system is employed when no single solvent exhibits the desired solubility properties.[7] This typically occurs when one solvent ("the good solvent") dissolves the compound too well even when cold, and another solvent ("the bad" or "anti-solvent") does not dissolve it at all, even when hot.

You should consider a mixed-solvent system for 3-Bromo-5-(dimethylamino)benzonitrile if your single-solvent screen fails to identify an ideal candidate. For example, if the compound is highly soluble in ethanol at room temperature (preventing good recovery) and insoluble in water, an ethanol/water mixture could be perfect.

FAQ 5: How do I select a suitable mixed-solvent system?

The two solvents must be fully miscible with each other at all temperatures. A common and effective strategy is to pair a polar solvent with a nonpolar one.

Recommended Mixed-Solvent Pairs for Screening:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane (or Heptane)

  • Dichloromethane / Hexane (or Pentane)

The general technique involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Section 2: Detailed Experimental Protocols

These protocols provide step-by-step guidance for determining the optimal recrystallization conditions and executing the purification.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude 3-Bromo-5-(dimethylamino)benzonitrile into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water). Add just enough to cover the solid (approx. 0.5 mL). Agitate the tube.

  • Observation 1 (Cold Solubility): If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand or water bath while agitating. Continue to add the solvent dropwise until the solid just dissolves.

  • Observation 2 (Hot Solubility): If a very large volume of solvent is required to dissolve the solid, the solvent is likely a poor choice, leading to low yields. If the solid does not dissolve at all, it is unsuitable.

  • Cooling: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Inducing Crystallization: If no crystals form, try scratching the inside of the tube with a glass rod just below the liquid surface.[5]

  • Ice Bath: Place the tube in an ice-water bath for 10-15 minutes.

  • Evaluation: The best solvent is the one that dissolves the compound when hot and yields a large quantity of crystalline solid upon cooling.

Data Summary Table: Candidate Solvents
SolventBoiling Point (°C)PolarityPredicted Utility for 3-Bromo-5-(dimethylamino)benzonitrile
Water100HighPoor as single solvent; good as anti-solvent with alcohols.
Ethanol78High-MediumGood Candidate. Often effective for similar structures.[6]
Isopropanol82High-MediumGood Candidate. Similar properties to ethanol.
Acetone56MediumGood Candidate. Its volatility makes it easy to remove.
Ethyl Acetate77Medium-LowGood Candidate. Good for moderately polar compounds.
Toluene111LowLikely too nonpolar; may dissolve the compound too well.
Hexane/Heptane69 / 98LowPoor as primary solvent; excellent as anti-solvent.
Protocol 2: Single-Solvent Recrystallization Workflow
  • Dissolution: Place the crude 3-Bromo-5-(dimethylamino)benzonitrile in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.[5]

  • Decoloration (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals in a desiccator or a vacuum oven until a constant weight is achieved.

Visualization of the Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Add crude solid to flask B Add minimum hot solvent until fully dissolved A->B C Add activated charcoal (if needed) B->C E Cool slowly to room temperature B->E D Perform hot gravity filtration C->D D->E F Cool in ice bath to maximize yield E->F G Collect crystals via vacuum filtration F->G H Wash with ice-cold solvent G->H I Dry to constant weight H->I

Caption: General workflow for a single-solvent recrystallization.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems encountered during the recrystallization of 3-Bromo-5-(dimethylamino)benzonitrile.

FAQ 6: My compound is not dissolving, even when heating. What should I do?

This indicates you have chosen a poor solvent. The compound's solubility in that particular solvent is too low, even at high temperatures.

  • Solution: Re-evaluate your solvent choice. Select a more polar (or less polar, depending on the initial choice) solvent based on the screening protocol. You may have to start over with a fresh sample of crude material and a new solvent.

FAQ 7: No crystals are forming upon cooling. What are the next steps?

This is a very common issue and can be caused by two main problems: using too much solvent or the solution is supersaturated.[5][7]

Troubleshooting Flowchart: No Crystal Formation

G A Problem: No Crystals Form Upon Cooling C Was too much solvent used? A->C If nucleation fails B Is the solution supersaturated? B_sol1 Scratch inner surface of flask with a glass rod B->B_sol1 B_sol2 Add a 'seed' crystal of pure product B->B_sol2 B_sol3 Cool further in a salt-ice bath B->B_sol3 C_sol1 Boil off a portion of the solvent to concentrate the solution C->C_sol1 Success Crystals Form B_sol1->Success B_sol2->Success B_sol3->Success C_sol2 Re-cool the concentrated solution C_sol1->C_sol2 C_sol2->Success

Caption: Decision tree for troubleshooting lack of crystal formation.

FAQ 8: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is more common with impure compounds or when cooling is too rapid.[7]

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of extra solvent to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask can help.[7]

  • Solution 2: If Solution 1 fails, try a mixed-solvent system. Dissolve the crude material in a small amount of a "good" solvent and titrate with a "bad" solvent at a lower temperature.

FAQ 9: The purity of my compound did not improve after recrystallization. Why?
  • Reason 1 (Rapid Crystallization): If cooling was too fast, impurities can become trapped within the crystal lattice.[8] Ensure the solution cools slowly and without disturbance.

  • Reason 2 (Inappropriate Solvent): The chosen solvent may have similar solubility properties for both your compound and the impurities. A different solvent system may be required to effectively separate them.

  • Reason 3 (Incomplete Washing): If the crystals are not washed with fresh, cold solvent, the impure mother liquor will remain on the crystal surfaces after drying.

FAQ 10: My recovery yield is very low. How can I improve it?

Low yield is often a trade-off for high purity. However, significant losses can be mitigated.

  • Cause 1 (Too Much Solvent): Using more than the minimum amount of hot solvent required for dissolution is the most common cause of low yield.[5][7] The excess solvent will keep more of your product dissolved even when cold.

  • Cause 2 (Premature Crystallization): If crystals form during a hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Cause 3 (Excessive Washing): While necessary, washing will dissolve some product. Use a minimal amount of ice-cold solvent for this step.

  • Cause 4 (Solubility Profile): The inherent solubility of your compound in the cold solvent might be too high. Consider a different solvent or cool the solution to a lower temperature (e.g., in a freezer, if the solvent's freezing point allows).

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit r/Chempros. (2020, October 30). Recrystallisation Help. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Department of Chemistry. Retrieved from [Link]

  • Walla Walla University. (n.d.). Recrystallization I. Department of Chemistry. Retrieved from [Link]

  • Zuiverings Technieken. (2019). Purification techniques: Recrystallization. Bulletin 008. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • King Saud University. (n.d.). EXPERIMENT (3) Recrystallization. College of Science. Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive Guide: 1H NMR Interpretation of 3-Bromo-5-(dimethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-(dimethylamino)benzonitrile represents a classic "push-pull" aromatic system, featuring a strong electron donor (dimethylamino) and two electron-withdrawing groups (cyano and bromo) in a 1,3,5-substitution pattern.[1] This guide provides a rigorous spectral analysis for researchers synthesizing this intermediate, commonly used in OLED chromophores and pharmaceutical scaffolds.

Unlike standard datasheets, this guide focuses on comparative diagnostics —specifically, how to distinguish this regioisomer from its synthesis precursors and potential isomers using 1H NMR, where Mass Spectrometry (MS) often fails due to identical molecular weights.[1]

Part 1: Structural Logic & Theoretical Prediction

To interpret the spectrum accurately, one must understand the electronic "tug-of-war" occurring on the benzene ring.[1] The 1,3,5-substitution pattern eliminates planes of symmetry that would otherwise simplify the spectrum, resulting in three distinct aromatic proton environments.[1]

Electronic Substituent Effects (The "Why")

The chemical shifts are dictated by the additive shielding/deshielding effects of the substituents relative to benzene (


 7.27 ppm).
  • Dimethylamino (

    
    ):  A strong Mesomeric Donor (+M) . It significantly shields ortho and para positions, shifting signals upfield (lower ppm).
    
  • Cyano (

    
    ):  A strong Inductive/Mesomeric Acceptor (-I/-M) .[1] It deshields ortho and para positions, shifting signals downfield (higher ppm).
    
  • Bromo (

    
    ):  A weak Inductive Acceptor (-I)  with a heavy-atom effect.[1] It causes mild deshielding at the ortho position.
    
Predicted Chemical Shifts (Calculated)

Using substituent increment additivity rules (Silverstein & Webster), we derive the expected shifts for the three aromatic protons (


) and the aliphatic methyl groups.
Proton LabelPositionElectronic EnvironmentCalculation (vs. Benzene 7.[2]27)Predicted Shift (

ppm)
Multiplicity
H2 Ar-HBetween

and

Ortho to CN (+0.36)Ortho to Br (+0.18)Meta to NMe2 (-0.[1]18)~7.63 dd (

Hz)
H4 Ar-HBetween

and

Ortho to Br (+0.18)Ortho to NMe2 (-0.66)Para to CN (+0.[1]28)~7.07 dd (

Hz)
H6 Ar-HBetween

and

Ortho to CN (+0.36)Ortho to NMe2 (-0.66)Para to Br (-0.[1]04)~6.93 dd (

Hz)
-N(CH3)2 Aliph-HMethyls on NitrogenDirect attachment to N~3.00 - 3.10 s (6H)

Note on Multiplicity: While often appearing as singlets in low-field instruments (300 MHz), these aromatic protons are meta-coupled (


), typically showing fine doublet-of-doublet splitting (1.5–2.0 Hz) in high-field NMR (500+ MHz).[1]

Part 2: Comparative Analysis (Product vs. Alternatives)

In drug development, proving you have the correct isomer is as critical as purity. This section compares the 1H NMR "performance" of the target molecule against its most common impurities and isomers.

Scenario A: Distinguishing from Precursor (3,5-Dibromobenzonitrile)

If synthesized via nucleophilic aromatic substitution of 3,5-dibromobenzonitrile, unreacted starting material is a common impurity.[1]

FeatureTarget: 3-Bromo-5-(dimethylamino)...Precursor: 3,5-DibromobenzonitrileDiagnostic Action
Aliphatic Region Strong Singlet (6H) at ~3.0 ppmSilent (No aliphatic protons)Primary Check: Presence of 3.0 ppm peak confirms amination.[1]
Aromatic Symmetry 3 Distinct Signals (1:1:1)2 Signals (2:1 ratio)Secondary Check: Precursor has a plane of symmetry (protons 2,6 are equivalent).
Scenario B: Distinguishing Regioisomers (vs. 2-Bromo isomer)

If synthesized via bromination of 3-(dimethylamino)benzonitrile, the bromine could theoretically add to the 2, 4, or 6 positions.[1]

  • Target (3-Bromo-5-...): Protons are in a 1,3,5 pattern.[1] All coupling is Meta (

    
     Hz) .
    
  • Alternative (2-Bromo-5-...): Contains protons adjacent to each other (H3 and H4).[1] This would produce Ortho coupling (

    
     Hz) .
    
  • Conclusion: The absence of large coupling constants (

    
     Hz) confirms the 1,3,5-substitution pattern.
    

Part 3: Experimental Protocol

To ensure reproducible data for publication or patent filing, follow this self-validating protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard. Use DMSO-
    
    
    
    only if solubility is poor, but be aware that DMSO-
    
    
    (residual peak ~2.50 ppm) may overlap with the solvent satellite bands near the amine methyls.[1]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBr from synthesis) which can cause line broadening.

Acquisition Parameters
  • Spectral Width: -2 to 14 ppm.[1]

  • Relaxation Delay (D1): Set to

    
     seconds. The isolated aromatic protons (H2) often have long 
    
    
    
    relaxation times. Short D1 values will reduce the integration accuracy of H2 relative to the methyl protons.
  • Scans (NS): 16 scans are usually sufficient for >95% purity; 64 scans for impurity profiling (<1%).

Processing & Integration Logic
  • Reference: Calibrate residual

    
     to 7.26 ppm.
    
  • Phase/Baseline: Apply automatic phase correction followed by manual adjustment. Use a polynomial baseline correction (Bernstein polynomial).

  • Integration Validation: Set the Methyl singlet (~3.0 ppm) to an integral of 6.00 .

  • Check: The three aromatic peaks should each integrate to 1.00 ± 0.05 . Significant deviation suggests paramagnetic impurities or relaxation issues.

Part 4: Visualization of Analytical Workflow

The following diagram outlines the logical decision tree for confirming the structure based on the data described above.

NMR_Workflow Sample Crude Product Sample Acquisition Acquire 1H NMR (CDCl3, D1=5s) Sample->Acquisition Check_Aliphatic Check 2.8 - 3.2 ppm Region Acquisition->Check_Aliphatic Has_Singlet Strong Singlet Present? Check_Aliphatic->Has_Singlet No_Singlet STOP: Amination Failed (Likely Starting Material) Has_Singlet->No_Singlet No Check_Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Has_Singlet->Check_Aromatic Yes Coupling_Check Check Coupling Constants (J) Check_Aromatic->Coupling_Check Ortho_Coupling Large J (~8Hz) Detected: Wrong Regioisomer (2-Bromo) Coupling_Check->Ortho_Coupling Ortho Meta_Coupling Small J (<2Hz) Only: Correct 1,3,5 Pattern Coupling_Check->Meta_Coupling Meta Assignment Final Assignment: H2 (Most Deshielded) H4/H6 (Shielded) Meta_Coupling->Assignment

Figure 1: Decision matrix for structural validation of 3-Bromo-5-(dimethylamino)benzonitrile using 1H NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for substituent additivity constants).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Hans Reich Collection. (n.d.). 1H NMR Chemical Shifts - Benzene Derivatives. University of Wisconsin-Madison. Link

  • SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Used for cross-referencing fragment spectra). Link

Sources

Mass Spectrometry Analysis of 3-Bromo-5-(dimethylamino)benzonitrile: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1]

In the development of kinase inhibitors and pharmaceutical intermediates, 3-Bromo-5-(dimethylamino)benzonitrile (CAS: 898278-43-6) serves as a critical scaffold. Its unique tris-substituted benzene ring—containing an electron-withdrawing nitrile group, an electron-donating dimethylamino group, and a labile bromine atom—presents specific analytical challenges.

This guide objectively compares three mass spectrometry (MS) workflows to determine the optimal strategy for quantitation , structural verification , and impurity profiling .

The Analyte at a Glance
FeatureSpecificationMS Implication
Formula

Monoisotopic Mass: 223.99 (79Br) / 225.99 (81Br)
Isotopic Pattern Br (79:81 ≈ 1:[1][2][3][4][5][6][7][8][9]1)Signature Doublet: Essential for filtering background noise.
Basicity Tertiary Amine (

)
High proton affinity; ideal for ESI(+) .
Polarity Moderate (

)
Amenable to both Reversed-Phase LC and GC.

Comparative Analysis: Selecting the Right Ionization Source

The choice of ionization technique dictates sensitivity and fragmentation control. Below is a comparative evaluation of the three primary candidates: ESI , APCI , and EI .

Method A: LC-ESI-MS/MS (Electrospray Ionization)
  • Status: Recommended for Quantitation (PK/PD Studies)

  • Mechanism: Soft ionization via protonation

    
    . The basic nitrogen of the dimethylamino group readily accepts a proton in acidic mobile phases.
    
  • Pros:

    • Highest Sensitivity: Picogram-level detection limits due to efficient ionization.

    • Preservation of Molecular Ion: Minimal in-source fragmentation ensures the isotopic doublet (225/227) remains intact for precursor selection.

  • Cons: Susceptible to matrix effects (ion suppression) in plasma samples.

Method B: GC-EI-MS (Electron Impact)
  • Status: Recommended for Synthesis Verification & Impurity ID

  • Mechanism: Hard ionization (70 eV).

  • Pros:

    • Structural Fingerprinting: Extensive fragmentation provides a spectral "fingerprint" for library matching (NIST/Wiley).

    • Isomer Differentiation: Better at distinguishing regioisomers (e.g., 2-bromo vs. 3-bromo) based on fragment ratios.

  • Cons: Molecular ion

    
     intensity is often low; not suitable for thermally labile impurities.
    
Method C: LC-APCI-MS (Atmospheric Pressure Chemical Ionization)
  • Status: Alternative for High-Matrix Samples

  • Mechanism: Gas-phase chemical ionization.[1]

  • Pros: More robust against matrix effects (phospholipids/salts) than ESI.

  • Cons: Lower sensitivity for this specific amine compared to ESI; requires higher flow rates.

Decision Matrix (DOT Visualization)

MethodSelection Start Analytical Goal Quant Trace Quantitation (PK/Metabolism) Start->Quant ID Structural ID / Purity (Synthesis) Start->ID Matrix Complex Matrix? (Plasma/Urine) Quant->Matrix GC-EI-MS\n(Library Match) GC-EI-MS (Library Match) ID->GC-EI-MS\n(Library Match) LC-ESI-MS/MS\n(High Sensitivity) LC-ESI-MS/MS (High Sensitivity) Matrix->LC-ESI-MS/MS\n(High Sensitivity) No/Clean LC-APCI-MS\n(High Robustness) LC-APCI-MS (High Robustness) Matrix->LC-APCI-MS\n(High Robustness) Yes/Dirty

Caption: Workflow for selecting the ionization source based on analytical requirements.

Recommended Protocol: LC-ESI-MS/MS

For the majority of drug development applications (purity checks, stability testing, PK), LC-ESI-MS/MS is the superior choice.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm,

    
     mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Note: FA is critical to protonate the tertiary amine

      
      .
      
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (Source: ESI+)
  • Polarity: Positive (+).[3]

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 350°C (Ensures desolvation of the nitrile moiety).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for the doublet.

Fragmentation & Transitions (MRM)

In ESI+, the precursor is the protonated molecule


. The 1:1 ratio of 

and

creates two precursors: m/z 225 and m/z 227 .

Predicted Fragmentation Pathway:

  • Precursor: m/z 225 (

    
     isotope).
    
  • Primary Fragment (Loss of

    
    ):  m/z 210.
    
    • Mechanism:[1][3] Radical loss or rearrangement of the dimethylamino group is common in aromatic amines.

  • Secondary Fragment (Loss of HCN): m/z 198.

    • Mechanism:[1][3] Characteristic of benzonitriles.

  • Deep Fragment (Loss of Br): m/z 146.

    • Mechanism:[1][3] Homolytic cleavage of the C-Br bond (high energy collision).

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 225.0210.020-25High intensity, stable.
Qualifier 1 227.0212.020-25Confirms Br presence (Isotope check).
Qualifier 2 225.0146.040-50Structural confirmation (Br loss).

Mechanistic Insight: Fragmentation Pathway

Understanding how the molecule breaks apart validates the method. The dimethylamino group acts as the charge carrier, while the bromine and nitrile groups direct fragmentation.

Fragmentation Parent [M+H]+ m/z 225 (79Br) Frag1 [M+H - CH3] m/z 210 Parent->Frag1 -CH3 (15 Da) (Amine cleavage) Frag2 [M+H - HCN] m/z 198 Parent->Frag2 -HCN (27 Da) (Nitrile loss) Frag3 [M+H - Br] m/z 146 Parent->Frag3 -Br (79 Da) (High Energy)

Caption: Proposed ESI(+) fragmentation pathway for 3-Bromo-5-(dimethylamino)benzonitrile.

Data Interpretation Guide
  • The "Doublet" Rule: Always verify that the parent ion spectrum shows two peaks at 225 and 227 with near-equal intensity. If the 227 peak is missing, you have misidentified the compound (likely the de-brominated impurity).

  • Nitrile Stability: The nitrile group (-CN) is robust. Loss of 27 Da (HCN) usually requires higher collision energy than the modification of the amine group.

  • Amine Protonation: The signal intensity is heavily dependent on pH. Ensure the mobile phase is acidic (pH < 4) to keep the dimethylamino group protonated.

References

  • Sigma-Aldrich. (2023). 3-Bromo-5-(dimethylamino)benzonitrile Product Specification & Properties. Link

  • Lüthi, D., et al. (2025).[8] "Liquid chromatography-tandem mass spectrometry-based pharmacokinetic analysis of 4-bromo-2,5-dimethoxyphenethylamine." Drug Metabolism and Disposition. (Demonstrates ESI+ protocols for brominated phenethylamines). Link

  • BenchChem. (2025). Technical Guide to Mass Spectrometry Fragmentation of Ketones and Amines. (General principles of alpha-cleavage and amine fragmentation). Link

  • Chromatography Online. (2020). Ionization Efficiency: ESI vs APCI for Environmentally Relevant Compounds. (Comparative data on ionization sources). Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23). (Standard reference for EI fragmentation patterns of benzonitriles). Link

Sources

13C NMR shift assignments for 3-Bromo-5-(dimethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Structural Elucidation

Executive Summary & Strategic Context

In drug development, 3-Bromo-5-(dimethylamino)benzonitrile represents a high-value scaffold. It possesses three distinct orthogonal handles—a nitrile (for transformations to amines/acids), a bromide (for cross-coupling), and a dimethylamino group (a solubility-enhancing pharmacophore).

Assigning the 13C NMR spectrum of this molecule is deceptively challenging due to the 1,3,5-substitution pattern . This symmetry breaks the chemical equivalence often found in para-substituted systems, yet creates electronic conflicts that compress the aromatic region.

This guide compares three methodologies for assignment:

  • Empirical Additivity (The Baseline): Fast, calculation-based prediction.

  • DFT/GIAO Calculation (The Refinement): Computational modeling for electronic density.

  • Experimental Validation (The Gold Standard): The required wet-lab protocol to resolve critical ambiguities between C-1 (ipso-CN) and C-6 (ortho-CN/ortho-NMe2).

Structural Analysis & Numbering Scheme

To ensure accuracy, we utilize a fixed numbering scheme for this guide. Note that while IUPAC priority rules apply, we will number the ring to maximize clarity of the substituent effects.

  • C1: Attached to Nitrile (-CN)

  • C2: Aromatic CH (Between CN and Br)

  • C3: Attached to Bromide (-Br)[1]

  • C4: Aromatic CH (Between Br and NMe2)

  • C5: Attached to Dimethylamino (-NMe2)

  • C6: Aromatic CH (Between NMe2 and CN)

  • C7: Nitrile Carbon (-CN)

  • C8: Methyl Carbons (-N(CH3)2)

Figure 1: Topology and numbering map. Quaternary carbons (C1, C3, C5) are color-coded to indicate their substituent class.

Comparative Assignment Methodologies

Method A: Empirical Additivity (Substituent Chemical Shifts - SCS)

This method uses the base value of Benzene (128.5 ppm) and adds the incremental effects of each substituent. This is the fastest method but often fails to account for steric compression or "push-pull" resonance overlap.

Base Parameters (in CDCl3):

  • Benzene: 128.5 ppm

  • -CN: Ipso (-16.0), Ortho (+3.6), Meta (+0.6), Para (+3.9)

  • -Br: Ipso (-5.5), Ortho (+3.4), Meta (+1.7), Para (-1.6)

  • -NMe2: Ipso (+22.5), Ortho (-15.4), Meta (+0.9), Para (-11.5)[2]

The Conflict: The most significant conflict occurs at C6 . It is ortho to the shielding -NMe2 group (-15.4 effect) and ortho to the deshielding -CN group (+3.6 effect).

Method B: Experimental Validation (The Protocol)

The empirical method leaves C1 and C6 dangerously close (~115 ppm). One is quaternary; one is a CH. A standard 1D 13C spectrum is insufficient due to peak overlap and relaxation time differences.

The Solution:

  • DEPT-135: Immediately distinguishes C6 (Positive/Up) from C1 (Null).

  • HMBC: Unambiguously links the protons on the Methyl group (C8) to C5, and the protons on C2/C6 to the Nitrile carbon (C7).

Comparative Data Table

The following table synthesizes the calculated (Method A) vs. the high-probability experimental shifts (Method B).

CarbonTypeEnvironmentPredicted Shift (ppm)Experimental Logic (Validation)
C5 Cqipso-NMe2153.3 Most deshielded aromatic signal. Downfield due to N-attachment.
C2 CHortho-CN, ortho-Br136.5 Most deshielded CH. Additive deshielding from Br and CN.
C3 Cqipso-Br124.6 "Heavy Atom Effect" shields this despite electronegativity.
C4 CHortho-Br, ortho-NMe2120.9 Shielded by ortho-NMe2, but balanced by ortho-Br.
C7 CqNitrile (-CN)118.5 Characteristic region. Confirm via HMBC from H2/H6.
C1 Cqipso-CN115.7 CRITICAL OVERLAP. Shielded by ipso-CN. Low intensity.
C6 CHortho-CN, ortho-NMe2115.1 CRITICAL OVERLAP. Strongly shielded by ortho-NMe2. High intensity.
C8 CH3N-Methyl40.2 Aliphatic region. Intense signal.

Detailed Experimental Protocol

To ensure publication-quality data and resolve the C1/C6 overlap, follow this specific acquisition workflow.

Step 1: Sample Preparation
  • Concentration: 20-30 mg in 0.6 mL CDCl3.

  • Relaxation Agent: Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)3].

    • Reasoning: The quaternary carbons (C1, C3, C5, C7) have very long spin-lattice relaxation times (T1). Without Cr(acac)3, C1 and C7 may appear as noise or have poor integration, making them hard to distinguish from the C6 signal if it is broad.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1):

    • With Cr(acac)3: 2.0 seconds.

    • Without Cr(acac)3: > 5.0 seconds (Critical for C-CN detection).

  • Scans (NS): Minimum 1024 scans for S/N > 50:1 on quaternary carbons.

Step 3: The Logic Flow (Decision Tree)

Figure 2: Experimental decision tree for resolving aromatic ambiguities.

Technical Insights & Troubleshooting

The "Heavy Atom" Anomaly (C3)

Researchers often misassign the carbon attached to Bromine (C3). Based on electronegativity, one might expect it to be deshielded (downfield).[3] However, the Heavy Atom Effect causes C-Br carbons to appear significantly upfield (shielded) relative to C-Cl or C-F analogs.

  • Expectation: ~135 ppm.

  • Reality: ~122-126 ppm.

  • Verification: This signal will be quaternary (disappear in DEPT).

The NMe2 Resonance Effect (C6 vs C4)

The dimethylamino group is a strong resonance donor. This effect is strongest at the ortho and para positions.

  • C6 is ortho to NMe2 (Strong Shielding) and ortho to CN (Weak Deshielding). Net Result: Highly Shielded (~115 ppm).

  • C4 is ortho to NMe2 (Strong Shielding) but ortho to Br (Deshielding). Net Result: Moderately Shielded (~120 ppm).

Reference Standards

When publishing, ensure your shifts are referenced to the center triplet of CDCl3 at 77.16 ppm . A deviation of ±0.5 ppm is common depending on concentration and temperature.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The authoritative source for additivity increments).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed analysis of substituent effects on aromatic rings).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on heavy atom effects and relaxation times).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Protocols for DEPT and HMBC interpretation).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-(dimethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Architecture & Risk Assessment

The following assessment is derived from Structure-Activity Relationship (SAR) analysis of the functional motifs (Benzonitrile, Halogenated Aromatic, Tertiary Amine), as specific SDS data for this exact isomer is often proprietary or non-standardized.

Handling 3-Bromo-5-(dimethylamino)benzonitrile requires a "High Potency" safety mindset. It is not merely an irritant; it is a multi-modal hazard.

  • The Nitrile Motif (-CN): The primary metabolic risk.[1] Nitriles can undergo hepatic metabolism (via cytochrome P450) to release cyanide ions (

    
    ), leading to cytotoxic hypoxia.[1] This effect is often delayed.
    
  • The Dimethylamino Group (

    
    ):  Increases the molecule's lipophilicity compared to a naked benzonitrile.[1] This enhances dermal absorption , making skin contact a critical vector for systemic toxicity.
    
  • The Bromide (-Br): Contributes to mucous membrane irritation (eyes, respiratory tract) and potential sensitization.[1]

Core Hazard Classifications (GHS Derived):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[2]

  • Skin/Eye Irritation: Category 2 (Irritant).[2][3]

  • Target Organ Toxicity: Central Nervous System (due to nitrile/cyanide mechanism).

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of the dimethylamino group allows it to permeate compromised materials.

PPE CategorySpecificationRationale (Causality)
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, >5 mil) or Silver Shield® (Laminate) Permeation Defense: Standard nitrile degrades in organic solvents (DCM, THF) often used with this compound.[1] If using solvents, Silver Shield is mandatory to prevent "carrier effect" absorption.
Respiratory Solid State: N95 or P100 Respirator.In Solution: Half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]Dust vs. Vapor: The solid is a dust hazard. Once dissolved, the vapor pressure of the solvent drives the hazard. The AG cartridge protects against potential HCN hydrolysis.
Eye/Face Chemical Splash Goggles (Indirect Venting).Note: Safety glasses are insufficient for powders.[1]Particulate Migration: Fine organic powders drift around safety glass lenses. Goggles provide a sealed environment against ocular absorption.
Body Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton coat.[1]Decontamination: Cotton retains toxic dusts. Disposable Tyvek ensures you do not carry the hazard home or to common areas.
Operational Workflows & Logic
A. The "Safe Weighing" Protocol

Static electricity is the enemy of safe powder handling. Organic solids like 3-Bromo-5-(dimethylamino)benzonitrile are prone to static charge, causing "fly-away" powder that contaminates the balance and user.

Step-by-Step:

  • Engineering Control: Operate ONLY inside a certified Chemical Fume Hood.

  • Static Neutralization: Use an anti-static gun or ionizing bar on the weighing boat and spatula before touching the powder.

  • Containment: Weigh into a tared vial, not onto open paper. Cap the vial immediately inside the hood.

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) immediately after use.[1] Dispose of the wipe as solid hazardous waste.

B. Exposure Response Logic

Visualizing the decision tree for immediate response.

ExposureResponse Start Exposure Incident Detected Type Identify Exposure Type Start->Type Skin Dermal (Skin) Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents (increases absorption) Skin->ActSkin ActEye 1. Flush at Eyewash Station (15 min) 2. Hold eyelids open 3. Remove contacts if easy Eye->ActEye ActInhale 1. Move to Fresh Air 2. Administer Oxygen if trained 3. Monitor for Cyanosis (Blue lips) Inhale->ActInhale Medical SEEK MEDICAL ATTENTION (Bring SDS/Chemical Structure) ActSkin->Medical ActEye->Medical ActInhale->Medical

Caption: Decision logic for immediate exposure response. Note the specific prohibition of solvents on skin.[4]

Waste Disposal & Deactivation[5][6][8][10]

Improper disposal of nitriles creates long-term hazards for waste handlers.

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Toxic Solid" bin.

    • Liquid Waste: Segregate into "Organic Waste - Toxic." CRITICAL: Do not mix with strong acids (e.g., HCl, H2SO4).[4] Acidification of nitrile waste can liberate Hydrogen Cyanide (HCN) gas.

  • Container Labeling:

    • Label must explicitly state: "Contains 3-Bromo-5-(dimethylamino)benzonitrile. TOXIC. NITRILE HAZARD."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzonitrile Derivatives.[1] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.